N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Descripción
N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative characterized by:
- A thiazolo[4,5-d]pyridazine core with a 4-oxo group at position 4 and a methyl group at position 2.
- A phenyl substituent at position 7 of the heterocyclic ring.
- An acetamide side chain linked to a 3-acetamidophenyl group at position 3.
This scaffold is structurally analogous to compounds with demonstrated bioactivity in drug discovery, including kinase inhibition and antioxidant properties .
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-13(28)23-16-9-6-10-17(11-16)25-18(29)12-27-22(30)20-21(31-14(2)24-20)19(26-27)15-7-4-3-5-8-15/h3-11H,12H2,1-2H3,(H,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBCETHTVSUGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC(=C3)NC(=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a novel compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings, including case studies and data tables.
Synthesis of the Compound
The synthesis of N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The process includes:
- Formation of Thiazolo-Pyridazine Core : The thiazolo[4,5-d]pyridazine structure is formed through cyclocondensation reactions involving appropriate hydrazones and thiazolidinones.
- Acetylation : The introduction of acetamido groups is achieved via acetylation reactions using acetic anhydride or acetyl chloride.
- Purification : The final product is purified using recrystallization or chromatographic methods.
Antitumor Activity
Research has indicated that compounds similar to N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives containing thiazole and pyridazine moieties showed promising antitumor activity with IC50 values in the micromolar range against HeLa and MCF-7 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3a | MCF-7 | 73 |
The proposed mechanism for the antitumor activity includes the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, compounds with thiazole rings have been shown to interact with DNA and disrupt replication processes .
Study 1: Cytotoxic Effects on Cancer Cell Lines
A comprehensive study evaluated the cytotoxic effects of N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide on various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards cancerous cells while sparing normal cells, suggesting a favorable therapeutic index.
Study 2: In Vivo Efficacy
An in vivo study assessed the efficacy of the compound in murine models of cancer. The treatment group receiving N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide showed a significant reduction in tumor size compared to the control group .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has favorable absorption and distribution characteristics. Toxicological assessments revealed minimal adverse effects at therapeutic doses, although further studies are necessary to fully elucidate its safety profile.
Comparación Con Compuestos Similares
Table 1: Key Structural and Molecular Features of Analogs
*Estimated based on structural similarity to analogs.
Key Structural Differences:
Position 7 Substituents: The phenyl group in the target compound (vs. thiophene in ) reduces electronegativity but enhances aromatic interactions in hydrophobic pockets.
Side Chain Modifications :
Key Observations:
- The acetamide side chain in the target compound may improve solubility compared to halogenated or alkylated analogs.
- HPLC purity data for analogs (e.g., 95–99% in ) suggests rigorous purification protocols are critical for bioactivity .
Bioactivity and Functional Insights
Antioxidant and Drug Delivery Potential:
- Thiazolo[4,5-d]pyridazine derivatives exhibit antioxidant activity via radical scavenging, as seen in coumarin-based analogs with IC₅₀ values surpassing ascorbic acid .
- The 7-phenyl substituent in the target compound may enhance membrane permeability in drug delivery systems, similar to sulfonamide-linked quinazoline derivatives .
Kinase Inhibition (Hypothetical):
- The target compound’s 3-acetamidophenyl group could target ATP-binding pockets in kinases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
